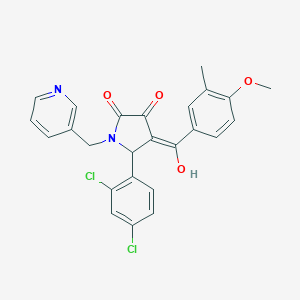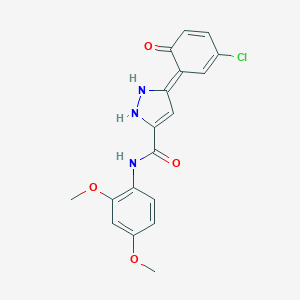
5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is commonly referred to as DHP or DHP-1 and has been synthesized using various methods.
Applications De Recherche Scientifique
DHP-1 has potential applications in various fields of science. In medicine, DHP-1 has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in treating Alzheimer's disease. In agriculture, DHP-1 has been found to have fungicidal properties and can be used as a pesticide. In materials science, DHP-1 has been studied for its potential use in organic electronics, due to its ability to form stable thin films.
Mécanisme D'action
The mechanism of action of DHP-1 is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been found to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death).
Biochemical and Physiological Effects:
DHP-1 has been found to have various biochemical and physiological effects. In vitro studies have shown that DHP-1 can inhibit the production of prostaglandins, which are involved in the inflammatory response. It has also been found to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that DHP-1 can reduce inflammation and tumor growth in mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DHP-1 in lab experiments is its potential for use in various fields of science. Its anti-inflammatory, anti-tumor, and anti-viral properties make it a promising candidate for drug development. Another advantage is its stability, which allows for long-term storage and ease of handling. However, one limitation is the lack of understanding of its mechanism of action, which hinders its development as a drug candidate.
Orientations Futures
There are several future directions for research on DHP-1. One direction is to further investigate its mechanism of action, which could lead to the development of more effective drugs. Another direction is to study its potential use in treating Alzheimer's disease, due to its ability to inhibit the activity of certain enzymes involved in the disease. Additionally, further studies could be conducted to explore its potential use as a pesticide or in organic electronics.
Méthodes De Synthèse
DHP-1 can be synthesized using various methods. One of the most common methods is the reaction of 2,4-dichlorobenzaldehyde with 3-pyridinemethanol in the presence of a catalyst to form the intermediate product. This intermediate product is then reacted with 4-methoxy-3-methylbenzoyl chloride to form the final product, DHP-1. Other methods include the use of different aldehydes and benzoyl chlorides to form different analogs of DHP-1.
Propriétés
Nom du produit |
5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Formule moléculaire |
C25H20Cl2N2O4 |
Poids moléculaire |
483.3 g/mol |
Nom IUPAC |
(E)-[2-(2,4-dichlorophenyl)-4,5-dioxo-1-(pyridin-1-ium-3-ylmethyl)pyrrolidin-3-ylidene]-(4-methoxy-3-methylphenyl)methanolate |
InChI |
InChI=1S/C25H20Cl2N2O4/c1-14-10-16(5-8-20(14)33-2)23(30)21-22(18-7-6-17(26)11-19(18)27)29(25(32)24(21)31)13-15-4-3-9-28-12-15/h3-12,22,30H,13H2,1-2H3/b23-21+ |
Clé InChI |
VQSICZYHAFPQRX-XTQSDGFTSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=C[NH+]=CC=C3)C4=C(C=C(C=C4)Cl)Cl)/[O-])OC |
SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=C(C=C(C=C4)Cl)Cl)O)OC |
SMILES canonique |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CC3=C[NH+]=CC=C3)C4=C(C=C(C=C4)Cl)Cl)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B265643.png)

![5'-Benzyl 3'-butyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265648.png)
![3'-Butyl 5'-isopropyl 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265649.png)
![3'-Butyl 5'-methyl 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265650.png)
![3'-Butyl 5'-ethyl 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265651.png)
![2-{[3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B265660.png)
![N-(4-acetylphenyl)-2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B265661.png)
![2-{[3-cyano-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B265664.png)

![N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide](/img/structure/B265674.png)
![2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2-chlorophenoxy]acetate](/img/structure/B265681.png)

